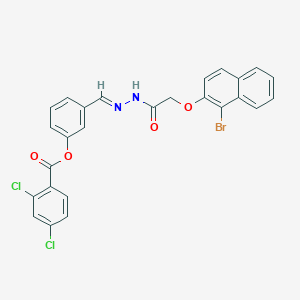

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

説明

This compound is a carbohydrazonoyl derivative featuring a 1-bromo-2-naphthyloxy acetyl group linked to a phenyl ester backbone substituted with 2,4-dichlorobenzoate. Its structural complexity arises from the naphthyl-bromine substituent, which introduces steric bulk and electronic effects, and the dichlorobenzoate moiety, which enhances lipophilicity. Crystallographic characterization of such compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring precise structural determination .

特性

CAS番号 |

765291-36-9 |

|---|---|

分子式 |

C26H17BrCl2N2O4 |

分子量 |

572.2 g/mol |

IUPAC名 |

[3-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C26H17BrCl2N2O4/c27-25-20-7-2-1-5-17(20)8-11-23(25)34-15-24(32)31-30-14-16-4-3-6-19(12-16)35-26(33)21-10-9-18(28)13-22(21)29/h1-14H,15H2,(H,31,32)/b30-14+ |

InChIキー |

YECTYIQTLXPATO-AMVVHIIESA-N |

異性体SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-(2-(((1-ブロモ-2-ナフチル)オキシ)アセチル)カルボヒドラゾノイル)フェニル 2,4-ジクロロベンゾエートの合成は、中間体の形成を含む複数のステップを伴います。このプロセスは通常、2-ナフトールの臭素化から1-ブロモ-2-ナフトールを生成し、続いてアセチルクロリドと反応させて1-ブロモ-2-ナフチルアセテートを生成します。この中間体は、さらにカルボヒドラジドと反応させてカルボヒドラゾノイル誘導体を生成します。 最終的に、この誘導体は特定の条件下で2,4-ジクロロ安息香酸とカップリングされて目的の化合物を生成します .

工業生産方法

一般的なアプローチは、実験室規模の合成プロセスをスケールアップし、反応条件が大量でも最終製品の純度と収率を維持するように最適化されていることを確認することです .

化学反応の分析

科学研究への応用

3-(2-(((1-ブロモ-2-ナフチル)オキシ)アセチル)カルボヒドラゾノイル)フェニル 2,4-ジクロロベンゾエートは、以下を含むいくつかの科学研究への応用があります。

化学: 有機合成における試薬として、およびより複雑な分子の構成要素として使用されます。

生物学: 抗菌性や抗癌性など、潜在的な生物活性を調査されています。

医学: 創薬を含む、潜在的な治療への応用を検討されています。

科学的研究の応用

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

3-(2-(((1-ブロモ-2-ナフチル)オキシ)アセチル)カルボヒドラゾノイル)フェニル 2,4-ジクロロベンゾエートの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は酵素または受容体に結合して、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to three analogs (Table 1), highlighting substituent variations, molecular weights, and functional group positioning.

Table 1: Structural and Molecular Comparison

*Presumed formula based on analogs; †estimated using similar compounds.

Analysis of Substituent Effects

Halogen Effects: The 1-bromo-2-naphthyloxy group in the main compound offers greater steric bulk and polarizability compared to the 4-fluorophenoxy group in the analog from . Bromine’s larger atomic radius and lower electronegativity (vs. fluorine) may enhance hydrophobic interactions in biological systems or alter π-stacking in materials.

Backbone Modifications :

- Replacing the ether linkage (main compound) with an amide bond ( and ) introduces hydrogen-bonding capability, which could improve solubility or target recognition .

- Positional isomerism (e.g., 3- vs. 4-position of the benzoate ester) affects molecular geometry. For example, the 4-substituted analog in may exhibit distinct spatial orientation in crystal packing or receptor binding.

生物活性

Chemical Structure and Properties

The chemical formula for 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is . It features a naphthalene moiety, a dichlorobenzoate group, and a carbohydrazone linkage, which are critical for its biological activity.

Molecular Structure

| Component | Description |

|---|---|

| Naphthyl Group | Provides hydrophobic interactions |

| Dichlorobenzoate | Enhances lipophilicity and potential binding |

| Carbohydrazone Linkage | May influence biological reactivity |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the naphthyl group is particularly noted for enhancing antibacterial efficacy. A study demonstrated that derivatives of naphthalene showed activity against various bacterial strains, suggesting that 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate may also possess similar properties.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Hydrazone derivatives have been reported to induce apoptosis in cancer cells. A study focusing on hydrazone compounds indicated that those with electron-withdrawing groups, like dichlorobenzoates, can enhance cytotoxicity against cancer cell lines.

The proposed mechanism involves the inhibition of key enzymes in cancer metabolism and the induction of oxidative stress within cells. This may lead to increased apoptosis rates in malignant cells while sparing normal cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Activity

In vitro studies on hydrazone derivatives showed that certain compounds induced apoptosis in HeLa cells with IC50 values as low as 15 µM. The structure-activity relationship analysis suggested that the presence of both the naphthyl and dichlorobenzoate moieties contributed significantly to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。